(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid
Overview
Description
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BO5. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and methoxycarbonyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, also known as METHYL 3-BORONO-4-METHOXYBENZOATE, is primarily used in the Suzuki–Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the compound to a metal catalyst, typically palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the synthesis of biaryl compounds, which are important in various fields including pharmaceuticals and materials science . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is solid at room temperature . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds. The specific effects would depend on the nature of the organic groups involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can significantly affect the rate of the reaction . The compound’s stability might also be affected by factors such as temperature and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced under specific conditions to yield various reduced boron-containing species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
(2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-Methoxyphenylboronic acid: Similar to (2-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid but with a methoxy group at the para position.
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid: Contains a fluorine atom instead of a methoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and methoxycarbonyl groups can provide additional functional handles for further chemical modifications .
Properties
IUPAC Name |
(2-methoxy-5-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-3-6(9(11)15-2)5-7(8)10(12)13/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNSQEWMBIZWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431568 | |
Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-63-9 | |
Record name | [2-Methoxy-5-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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